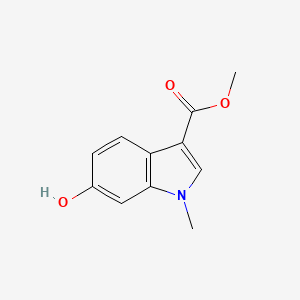

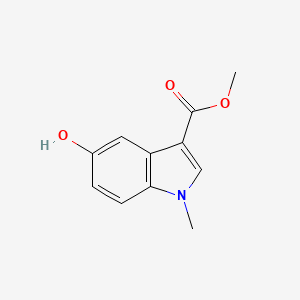

methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate

Übersicht

Beschreibung

“Methyl 5-hydroxy-1H-indole-3-carboxylate” is a natural product found in Hyrtios and Hyrtios erectus . It has the molecular formula C10H9NO3 .

Molecular Structure Analysis

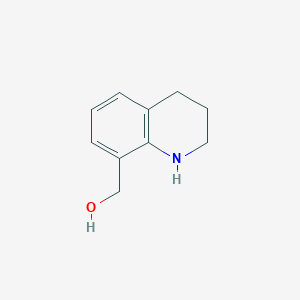

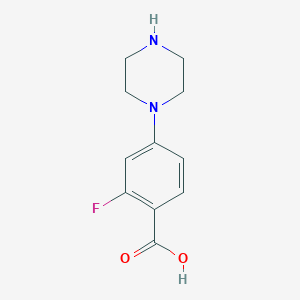

The molecular structure of “methyl 5-hydroxy-1H-indole-3-carboxylate” includes a 1H-indole ring attached to a carboxylate group . The IUPAC name is methyl 5-hydroxy-1H-indole-3-carboxylate .Chemical Reactions Analysis

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Physical And Chemical Properties Analysis

“Methyl 5-hydroxy-1H-indole-3-carboxylate” has a molecular weight of 191.18 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 2 .Wissenschaftliche Forschungsanwendungen

Manufacturing Synthesis

The compound has been explored in the context of manufacturing synthesis. Research by Huang et al. (2010) detailed the synthesis process and discussed manufacturing issues, suggesting the feasibility of larger-scale production of this compound or similar products based on optimized conditions (Huang et al., 2010).

Inhibitor of Human 5-Lipoxygenase

Peduto et al. (2014) studied a series of ethyl 5-hydroxyindole-3-carboxylate derivatives as inhibitors of human 5-lipoxygenase, an enzyme involved in pro-inflammatory leukotrienes' biosynthesis. Their research highlights the importance of substituent positioning for compound potency (Peduto et al., 2014).

Antiviral Properties

Ivachtchenko et al. (2015) synthesized novel derivatives of this compound and investigated their antiviral properties against various viruses, including bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. Their findings indicate significant antiviral activity for specific derivatives (Ivachtchenko et al., 2015).

Conformational Studies in Peptides

Horwell et al. (1994) designed and synthesized novel 3,4-fused tryptophan analogs based on this compound for peptide conformation elucidation studies. These analogs help in studying the conformational flexibility of peptide side chains (Horwell et al., 1994).

Synthesis of Indole Derivatives

A study by Akbari and Faryabi (2023) described an efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates, highlighting the potential for functionalizing the α carbon of iminium from tertiary amines, thus contributing to the broader field of indole derivative synthesis (Akbari & Faryabi, 2023).

Anti-hepatitis B Virus Activities

Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus activities. Their research identified compounds with significant anti-HBV activity, suggesting therapeutic potential (Zhao et al., 2006).

Spectroscopic and Computational Studies

Almutairi et al. (2017) conducted spectroscopic and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, exploring its electronic nature and reactivity. This research is essential for understanding the molecular characteristics of these types of compounds (Almutairi et al., 2017).

Zukünftige Richtungen

Indole derivatives have been extensively explored as potential agents for various applications . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that “methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate” and similar compounds could have potential future applications in drug discovery and development .

Eigenschaften

IUPAC Name |

methyl 5-hydroxy-1-methylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-6-9(11(14)15-2)8-5-7(13)3-4-10(8)12/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBLRDZWMWSGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)